molecular formula C15H17N3O4S B2570679 N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-47-6

N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2570679
CAS No.: 905691-47-6
M. Wt: 335.38
InChI Key: UITCGNVUVJCKRY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by its unique structure, which includes a dimethoxyphenyl group, a dihydropyrimidinyl group, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the sulfanylacetamide group through nucleophilic substitution reactions. The final step often involves the formation of the dihydropyrimidinyl moiety under specific conditions such as controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulf

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-6-14(18-15(20)16-9)23-8-13(19)17-11-7-10(21-2)4-5-12(11)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCGNVUVJCKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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